molecular formula C15H13NO B176753 6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 169192-56-7

6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B176753
CAS No.: 169192-56-7
M. Wt: 223.27 g/mol
InChI Key: RECNFEXXVVRNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

169192-56-7

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

6-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H13NO/c17-15-5-1-3-12-9-11(6-7-14(12)15)13-4-2-8-16-10-13/h2,4,6-10H,1,3,5H2

InChI Key

RECNFEXXVVRNBG-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)C3=CN=CC=C3)C(=O)C1

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CN=CC=C3)C(=O)C1

Synonyms

6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-6-trifluoromethylsulfonyloxy-1(2H) -naphthalenone (1.15 g, 3.91 mmol) was dissolved in 12 ml of N,N-dimethylformamide in an argon atmosphere, and 1.75 g (4.75 mmol) of 3-pyridyltributyltin, 0.50 g (11.7 mmol) of lithium chloride and 0.14 g (0.20 mmol) of bistriphenylphosphinepalladium chloride were added to the solution. The mixture was stirred at 120° C. for 4 hours. The reaction product was cooled to room temperature, and ethyl acetate and a 2M-ammonium fluoride aqueous solution were added thereto, followed by stirring the mixture at room temperature overnight. The precipitate was filtered through Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate. After the solvent was distilled off under reduced pressure, the residue was purified by silica-gel column chromatography (eluent: a mixture of 30% ethyl acetate and hexane) to obtain 0.80 g of the above-mentioned compound (yield 92%).
Quantity
1.15 g
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reactant
Reaction Step One
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1.75 g
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reactant
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0.5 g
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reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

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